Filibuvir

Descripción general

Descripción

La Sarsaponin es un compuesto glucósido esteroideo que se extrae principalmente de las raíces de la planta sarsaparilla, que pertenece al género Smilax. Este compuesto es conocido por sus posibles propiedades medicinales, particularmente en la medicina tradicional, donde se ha utilizado para tratar diversas dolencias como enfermedades de la piel y dolor en las articulaciones .

Aplicaciones Científicas De Investigación

Química

En química, la sarsaponin se utiliza como material de partida para la síntesis de otros compuestos esteroideos. Su estructura única la convierte en un compuesto valioso para estudiar reacciones de glicosilación y la síntesis de glucósidos.

Biología

Biológicamente, se ha demostrado que la sarsaponin exhibe propiedades antiinflamatorias y antimicrobianas. Se utiliza en la investigación para comprender sus efectos en los procesos celulares y su potencial como agente terapéutico.

Medicina

En medicina, se investiga la sarsaponin por su potencial para tratar afecciones como la psoriasis, la artritis y otras enfermedades inflamatorias. Su capacidad para unirse a las endotoxinas y reducir la inflamación la convierte en un candidato prometedor para el desarrollo de fármacos .

Industria

Industrialmente, la sarsaponin se utiliza en la formulación de cosméticos y productos para el cuidado personal debido a sus propiedades surfactantes. También se explora por su posible uso en aplicaciones agrícolas como pesticida natural.

Mecanismo De Acción

La sarsaponin ejerce sus efectos a través de varios mecanismos:

Unión a endotoxinas: La sarsaponin puede unirse a las endotoxinas, neutralizando sus efectos nocivos y reduciendo la inflamación.

Modulación de la respuesta inmunitaria: Influye en el sistema inmunitario al modular la actividad de varias células inmunitarias, lo que lleva a una reducción de la inflamación y una mejor función inmunitaria.

Actividad antimicrobiana: La sarsaponin interrumpe las membranas celulares de las bacterias, lo que lleva a su muerte y previene las infecciones.

Análisis Bioquímico

Biochemical Properties

Filibuvir plays a crucial role in inhibiting the replication of the hepatitis C virus by targeting the NS5B RNA-dependent RNA polymerase. This enzyme is essential for viral RNA synthesis. This compound binds to the non-catalytic Thumb II allosteric pocket of the NS5B polymerase, causing a decrease in viral RNA synthesis . The compound exhibits a mean IC50 of 0.019 μM against genotype 1 polymerases, indicating its potency and selectivity . This compound interacts with several biomolecules, including the NS5B polymerase and RNA, forming a complex that inhibits the enzyme’s activity .

Cellular Effects

This compound has been shown to inhibit the replication of the hepatitis C virus in cell-based replicon systems. It effectively reduces viral RNA levels in infected cells, leading to a decrease in viral load . The compound’s impact on cellular processes includes the inhibition of viral RNA synthesis, which is crucial for the virus’s replication cycle. This compound’s interaction with the NS5B polymerase disrupts the normal function of this enzyme, thereby inhibiting the virus’s ability to replicate .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the Thumb II allosteric pocket of the NS5B polymerase. This binding causes a conformational change in the enzyme, reducing its catalytic activity and preventing the synthesis of viral RNA . This compound’s inhibition of the NS5B polymerase is highly specific, and the compound has demonstrated potent antiviral activity against genotype 1 strains of the hepatitis C virus .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown stability and efficacy over time. Studies have demonstrated that the compound maintains its inhibitory effects on the NS5B polymerase over extended periods . Resistance mutations, such as M423T, have been observed, which can reduce the compound’s efficacy . Long-term studies have indicated that this compound remains effective in reducing viral RNA levels, although the emergence of resistant strains may impact its long-term utility .

Dosage Effects in Animal Models

In animal models, this compound has demonstrated dose-dependent antiviral activity. Higher doses of the compound result in greater reductions in viral RNA levels . At high doses, this compound may exhibit toxic or adverse effects, including liver toxicity and other off-target effects . The optimal dosage for achieving maximum antiviral activity while minimizing adverse effects is a critical consideration in the development of this compound-based therapies .

Metabolic Pathways

This compound is metabolized primarily in the liver, where it undergoes biotransformation by hepatic enzymes . The compound’s metabolic pathways involve the formation of various metabolites, which are subsequently excreted. This compound’s interaction with hepatic enzymes and cofactors plays a significant role in its pharmacokinetics and overall efficacy .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. The compound’s oral bioavailability and pharmacokinetic profile indicate efficient absorption and distribution . This compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in target tissues .

Subcellular Localization

This compound’s subcellular localization is primarily within the cytoplasm, where it interacts with the NS5B polymerase . The compound’s targeting signals and post-translational modifications direct it to specific compartments within the cell, ensuring its effective inhibition of viral RNA synthesis . This compound’s localization within the cytoplasm is crucial for its antiviral activity, as it allows the compound to effectively inhibit the replication of the hepatitis C virus .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de la sarsaponin implica varios pasos, que normalmente comienzan con precursores esteroideos más simples. El proceso a menudo incluye reacciones de glicosilación, donde las unidades de azúcar se unen al esqueleto esteroideo. Estas reacciones requieren catalizadores y condiciones específicos, como el uso de ácidos de Lewis o enzimas para facilitar el proceso de glicosilación.

Métodos de producción industrial

La producción industrial de sarsaponin generalmente implica la extracción de fuentes naturales, particularmente las raíces de la planta sarsaparilla. El proceso de extracción incluye:

Cosecha y secado: Las raíces se cosechan y se secan para reducir el contenido de humedad.

Molienda y extracción: Las raíces secas se muelen en polvo fino y se someten a extracción con disolventes utilizando disolventes como etanol o metanol.

Purificación: El extracto crudo se purifica mediante técnicas como la cromatografía en columna para aislar la sarsaponin.

Análisis De Reacciones Químicas

Tipos de reacciones

La sarsaponin se somete a diversas reacciones químicas, que incluyen:

Oxidación: La sarsaponin se puede oxidar para formar diferentes derivados, que pueden tener actividades biológicas alteradas.

Reducción: Las reacciones de reducción pueden modificar el esqueleto esteroideo, lo que podría conducir a nuevos compuestos con diferentes propiedades.

Sustitución: Las reacciones de sustitución, particularmente en el enlace glucosídico, pueden producir análogos de la sarsaponin.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.

Sustitución: Se pueden utilizar varios nucleófilos en reacciones de sustitución, a menudo en condiciones ácidas o básicas.

Productos principales

Los principales productos formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos de la sarsaponin, cada uno con posibles actividades biológicas únicas.

Comparación Con Compuestos Similares

Compuestos similares

Diosgenina: Otra saponina esteroidea con propiedades antiinflamatorias y antimicrobianas similares.

Ginsenosidos: Encontrados en el ginseng, estos compuestos también exhiben efectos antiinflamatorios e inmunomoduladores.

Saponinas de Quillaja: Extraídas de la corteza del árbol Quillaja saponaria, estas saponinas se utilizan como adyuvantes en las vacunas y tienen propiedades surfactantes.

Unicidad

La sarsaponin es única debido a su estructura glucosídica específica y su capacidad para unirse eficazmente a las endotoxinas. Esta propiedad la hace particularmente útil en el tratamiento de afecciones inflamatorias y la diferencia de otros compuestos similares.

Propiedades

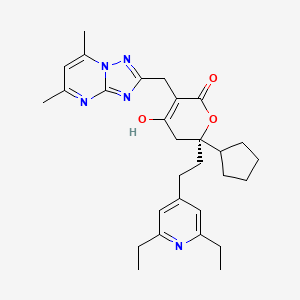

IUPAC Name |

(2R)-2-cyclopentyl-2-[2-(2,6-diethylpyridin-4-yl)ethyl]-5-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methyl]-4-hydroxy-3H-pyran-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H37N5O3/c1-5-22-14-20(15-23(6-2)31-22)11-12-29(21-9-7-8-10-21)17-25(35)24(27(36)37-29)16-26-32-28-30-18(3)13-19(4)34(28)33-26/h13-15,21,35H,5-12,16-17H2,1-4H3/t29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLVAPEZTBDBAPI-GDLZYMKVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC(=N1)CC)CCC2(CC(=C(C(=O)O2)CC3=NN4C(=CC(=NC4=N3)C)C)O)C5CCCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC(=CC(=N1)CC)CC[C@@]2(CC(=C(C(=O)O2)CC3=NN4C(=CC(=NC4=N3)C)C)O)C5CCCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H37N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601007768 | |

| Record name | Filibuvir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601007768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

503.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

877130-28-4 | |

| Record name | Filibuvir | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=877130-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Filibuvir [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0877130284 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Filibuvir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11878 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Filibuvir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601007768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FILIBUVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/198J479Y2L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the primary target of Filibuvir and how does it exert its antiviral activity?

A1: this compound specifically targets the hepatitis C virus (HCV) nonstructural protein 5B (NS5B), which is the RNA-dependent RNA polymerase essential for viral replication. [, ] It acts as a non-nucleoside inhibitor, binding to the thumb II allosteric pocket of NS5B. [, , , ] This binding interferes with the enzyme's ability to transition from initiation to elongation during RNA synthesis, effectively inhibiting viral replication. []

Q2: Does this compound affect both de novo and primer-dependent RNA synthesis by HCV NS5B polymerase?

A2: Research shows that this compound preferentially inhibits primer-dependent RNA synthesis while having minimal to no impact on de novo-initiated RNA synthesis. [, ] Interestingly, at higher concentrations, it might even enhance de novo activity. []

Q3: How does the interaction of this compound with NS5B compare to that of NS5A domain 2?

A3: Both this compound and the intrinsically disordered domain 2 of NS5A (NS5A-D2) bind to NS5B and induce long-range conformational changes in the polymerase. [] These changes affect RNA binding and overall polymerase activity. Notably, this compound binding hinders the interaction of NS5B with both NS5A-D2 and RNA. []

Q4: What is the molecular formula and weight of this compound?

A4: While these specific details aren't explicitly provided in the provided abstracts, the synthesis process and structural modifications of this compound are discussed in detail in references 6, 10, and 19. These papers would be the most relevant starting point for finding the molecular formula and weight information.

Q5: What is the efficacy of this compound in inhibiting HCV replication in laboratory settings?

A6: this compound demonstrates potent dose-dependent inhibition of HCV genotype 1 replication in cell-based replicon systems. [, ] It achieves significant reductions in HCV RNA levels in both treatment-naïve and treatment-experienced patients. []

Q6: Has this compound been tested in combination with other anti-HCV agents?

A7: Yes, this compound has shown synergistic antiviral effects when combined with other direct-acting antivirals targeting different HCV proteins like NS3 protease, NS5A, and alternative NS5B binding sites. [, ] It also exhibited additive activity with interferon or ribavirin. []

Q7: What are the primary mechanisms of resistance observed against this compound?

A9: The most common resistance mechanism involves mutations in the NS5B polymerase, particularly at amino acid position M423. [] Substitutions like M423I/T/V significantly reduce this compound susceptibility. [, ] While less frequent, mutations at R422 and M426 also contribute to resistance. []

Q8: Does cross-resistance occur between this compound and other HCV NS5B inhibitors?

A10: Yes, cross-resistance is observed between this compound and other thumb site II inhibitors like Lomibuvir. [] The M423T mutation, commonly selected by both drugs, contributes to this cross-resistance. [, ]

Q9: What is known about the pharmacokinetic profile of this compound?

A11: this compound demonstrates good oral bioavailability and a pharmacokinetic profile suitable for twice-daily dosing in humans. [] Studies in various animal models (rat, dog, monkey) predict favorable pharmacokinetics in humans. []

Q10: What is the safety and tolerability profile of this compound in clinical trials?

A12: this compound has been generally well-tolerated in clinical trials, with most adverse events being mild to moderate in severity. [] No serious adverse events or deaths have been reported in association with this compound administration. []

Q11: Are there any specific strategies being explored for targeted delivery of this compound?

A13: While the provided abstracts don't discuss specific drug delivery strategies, the research primarily focuses on optimizing this compound's structure and formulation to improve its bioavailability and efficacy. [, , ]

Q12: Is there any information available regarding the environmental impact and degradation of this compound?

A12: The environmental impact of this compound isn't addressed in the provided abstracts.

Q13: What are the potential alternatives or substitutes for this compound in HCV treatment?

A17: The research landscape for HCV treatment is constantly evolving. Several other direct-acting antivirals targeting different HCV proteins, like NS3/4A protease, NS5A, and other NS5B binding sites, are being investigated as potential alternatives to this compound. []

Q14: What research infrastructure and resources are crucial for advancing this compound research and development?

A14: Essential resources include access to:

Q15: What are the key historical milestones in the development of this compound?

A19: While specific milestones aren't outlined, the research highlights the progression of this compound from preclinical studies to Phase II clinical trials. [] The identification of resistance mutations and the exploration of combination therapies are notable developments in its research trajectory.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-[1-[(2-amino-2-methylpropanoyl)amino]-2-naphthalen-2-ylethyl]-[1,2,4]triazolo[4,3-a]pyridin-5-yl]methyl N-(3-amino-3-oxopropyl)carbamate](/img/structure/B607395.png)